molecular formula C10H12O4 B1211593 2,6-Dimethoxyphenol acetate CAS No. 944-99-0

2,6-Dimethoxyphenol acetate

Cat. No. B1211593
CAS RN: 944-99-0
M. Wt: 196.2 g/mol
InChI Key: CIIHIFFNYMLOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxyphenol acetate is an acetate ester that is phenyl acetate substituted by methoxy groups at positions 2 and 6 respectively. It is a dimethoxybenzene and a member of phenyl acetates. It derives from a phenyl acetate.

Scientific Research Applications

Enzymatic Modification for Antioxidant Synthesis

2,6-Dimethoxyphenol is notably used in laccase activity measurement, but its potential as an antioxidant is often overlooked. A study by Adelakun et al. (2012) explored the laccase-mediated oxidation of 2,6-dimethoxyphenol to produce compounds with enhanced antioxidant capacity. The resulting dimer displayed approximately double the antioxidant capacity compared to the substrate, suggesting potential applications as a bioactive compound (Adelakun et al., 2012).

Application in Dimethoxyphenol Oxidase Activity

2,6-Dimethoxyphenol serves as a versatile substrate for various enzymes and blue multicopper proteins in microbes, as identified by Solano et al. (2001). This compound's oxidase activity can be tracked spectrophotometrically, aiding in studying proteins' functions across diverse microorganisms (Solano et al., 2001).

Influence in Natural Rubber Processing

Washiya (2021) investigated how the roll mixing time and temperature during the processing of natural rubber affect the content of 2,6-dimethoxyphenol. This study highlights the compound's role in determining the quality and characteristics of natural rubber (Washiya, 2021).

Catalysis and Product Characterization

Research by Wan et al. (2008) focused on the Rhus laccase-catalyzed oxidation of 2,6-dimethoxyphenol in water-organic solvent systems. They identified and characterized a specific product, providing insights into the enzymatic mechanism and potential applications in organic chemistry (Wan et al., 2008).

Impact on Conformation in Different Solvents

Shigematsu et al. (2002) studied the conformation of 2,6-dimethoxyphenol in various solvents, finding that its intra-molecular hydrogen bonding is influenced by solvent polarity. This research provides a deeper understanding of the compound's behavior in different environments, which is crucial for its application in solvent-based processes (Shigematsu et al., 2002).

Use in Linear Frac Concentration Preparation

Murthy et al. (2016) explored the use of 4-vinyl-2,6-Dimethoxyphenol in the preparation of linear frac concentrations, indicating its potential in oil and gas well fracturing operations. This highlights an industrial application of the compound in enhancing oil and gas production (Murthy et al., 2016).

properties

CAS RN

944-99-0

Product Name

2,6-Dimethoxyphenol acetate

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

IUPAC Name

(2,6-dimethoxyphenyl) acetate

InChI

InChI=1S/C10H12O4/c1-7(11)14-10-8(12-2)5-4-6-9(10)13-3/h4-6H,1-3H3

InChI Key

CIIHIFFNYMLOAV-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=CC=C1OC)OC

Canonical SMILES

CC(=O)OC1=C(C=CC=C1OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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